4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone
Descripción general
Descripción
4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. 20-HETE is a potent vasoconstrictor and plays a crucial role in the regulation of blood pressure and renal function. HET0016 has been extensively studied for its potential therapeutic applications in various cardiovascular and renal diseases.
Mecanismo De Acción
4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone selectively inhibits the enzyme 20-HETE synthase, which catalyzes the formation of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor and plays a crucial role in the regulation of blood pressure and renal function. By inhibiting 20-HETE synthesis, this compound reduces vasoconstriction and improves renal function.
Biochemical and Physiological Effects:
This compound has been shown to reduce blood pressure and improve renal function in animal models of hypertension and renal failure. It has also been shown to reduce inflammation and inhibit cancer cell growth. This compound has been found to have a low toxicity profile and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone in lab experiments is its selectivity for 20-HETE synthase, which allows for specific inhibition of this enzyme without affecting other pathways. However, this compound has limited solubility in water and may require the use of organic solvents for administration in lab experiments. In addition, the high cost of this compound may limit its use in large-scale experiments.
Direcciones Futuras
1. Further studies are needed to investigate the potential therapeutic applications of 4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone in human cardiovascular and renal diseases.
2. The development of more potent and selective inhibitors of 20-HETE synthase could provide new therapeutic options for the treatment of hypertension and renal failure.
3. The role of 20-HETE in cancer progression and the potential use of this compound as an anti-cancer agent should be further investigated.
4. The use of this compound in combination with other therapeutic agents should be explored to enhance its efficacy and reduce potential side effects.
Aplicaciones Científicas De Investigación
4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone has been studied for its potential therapeutic applications in various cardiovascular and renal diseases. It has been shown to reduce blood pressure and improve renal function in animal models of hypertension and renal failure. This compound has also been studied for its potential anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
4-[4-(2-hydroxyethylamino)-3-nitrophenyl]-2-methylphthalazin-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-20-17(23)13-5-3-2-4-12(13)16(19-20)11-6-7-14(18-8-9-22)15(10-11)21(24)25/h2-7,10,18,22H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZICPCXMVLOVQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)NCCO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.